N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

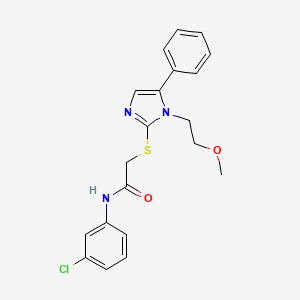

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a 3-chlorophenyl group linked via an acetamide bridge to a substituted imidazole-thioether moiety. The imidazole ring is further modified with a 2-methoxyethyl group at the N1 position and a phenyl group at the C5 position. The compound’s synthesis involves coupling 2-mercaptoimidazole derivatives with chloroacetamide intermediates under optimized conditions, as inferred from analogous protocols in .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-26-11-10-24-18(15-6-3-2-4-7-15)13-22-20(24)27-14-19(25)23-17-9-5-8-16(21)12-17/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXHVEBJZXTIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C17H18ClN3OS. Its structure includes a chlorophenyl group, an imidazole moiety, and a thioacetamide linkage, which are crucial for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of imidazole have shown potent antiproliferative effects against various cancer cell lines. The specific activity of this compound has not been extensively documented in available literature; however, related compounds have demonstrated promising results.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 | 2.6 | Apoptosis induction |

| Compound C | HepG2 | 1.4 | DNA fragmentation |

The above table summarizes the anticancer activity of structurally similar compounds, highlighting their IC50 values and mechanisms of action. The mechanisms often involve apoptosis induction and inhibition of critical enzymes involved in DNA synthesis.

Antimicrobial Activity

The compound's potential antimicrobial activity can be inferred from studies on similar thioacetamide derivatives. For example, certain imidazole-based compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of imidazole derivatives, it was found that several compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. The results suggested that modifications in the side chains could enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 20 |

| Compound F | Pseudomonas aeruginosa | 12 |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, hydrogen bonding and hydrophobic interactions play significant roles in the efficacy of these compounds against cancer cells and bacteria.

Molecular Docking Studies

In silico studies suggest that this compound may interact with key proteins involved in cell proliferation and survival pathways, which could explain its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

2.1.1 Benzimidazole Derivatives describes 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (4), which replaces the imidazole core with a benzimidazole. However, the lack of a methoxyethyl group in compound 4 may reduce solubility in polar solvents.

2.1.2 Thiazole Derivatives

highlights N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides , where the imidazole is replaced by a thiazole. Thiazole-containing compounds like 4c (IC₅₀ = 23.30 µM against A549 lung cancer cells) exhibit high selectivity due to the thiazole’s sulfur atom, which can form hydrogen bonds with biological targets. The target compound’s imidazole, with its nitrogen-rich structure, may offer different electronic interactions, though direct activity comparisons are unavailable.

Substituent Position and Functional Group Effects

2.2.1 Chlorophenyl Isomerism synthesizes N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, where the chloro group is at the phenyl ring’s 2-position instead of 3. The nitro group in ’s compound introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the methoxyethyl group in the target compound.

2.2.2 Methoxyethyl vs. However, the methoxyethyl chain may increase metabolic susceptibility to esterase cleavage compared to more stable substituents like halogens.

Physicochemical and Spectroscopic Data Comparison

*Inferred from analogous syntheses in and .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Critical parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure completion .

- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is employed to isolate the final product .

- Catalysts : Triethylamine or potassium carbonate facilitates acylation and thioether formation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of the compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and bond connectivity, particularly for the imidazole ring and thioacetamide moiety .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ~464.9 for C₂₃H₁₇ClN₄O₃S analogs) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial assays : Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays for COX-1/2 or kinase inhibition, using purified enzymes and substrate analogs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time to minimize variability .

- Metabolic stability : Test compound degradation in liver microsomes to assess if inactive metabolites explain discrepancies .

- Target specificity : Use CRISPR-edited cell lines or competitive binding assays to validate interactions with purported targets (e.g., kinases) .

Q. What computational strategies enhance the prediction of structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., COX-2 active site) to prioritize analogs .

- QSAR modeling : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

- MD simulations : GROMACS simulations assess binding stability over 100-ns trajectories .

Q. How should researchers design experiments to address low yields in acylation or thioether-forming steps?

- Alternative coupling reagents : Replace chloroacetyl chloride with EDCI/HOBt for milder acylation conditions .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilicity of sulfur atoms .

- Temperature gradients : Screen reactions at 50–120°C to identify optimal energy thresholds for intermediate stability .

Q. What strategies are effective for elucidating the pharmacokinetic profile of this compound?

- ADME assays :

- In vivo PK : Administer IV/oral doses in rodents and quantify plasma levels via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Bioavailability factors : Poor solubility or first-pass metabolism may reduce in vivo efficacy despite high in vitro potency .

- Tumor microenvironment : Hypoxia or stromal interactions in xenograft models may alter drug response .

- Dosing regimens : Adjust frequency (e.g., QD vs. BID) to align with compound half-life .

Q. Why do structural analogs with minor substituent changes exhibit drastic activity differences?

- Steric effects : Bulky groups (e.g., nitro at meta vs. para positions) hinder target binding .

- Electron-withdrawing groups : Chlorine or fluorine enhance electrophilicity, improving enzyme inhibition .

- LogP adjustments : Increased lipophilicity (e.g., methoxyethyl vs. methyl) enhances membrane penetration but may raise toxicity .

Methodological Recommendations

Q. What protocols are recommended for scaling up synthesis without compromising purity?

Q. How to validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.